Computed Lipophilicity (XLogP3) Differentiates Target from Dechlorinated and Unsubstituted Phenyl Analogs
The computed partition coefficient (XLogP3) for the target compound, incorporating the 4-chlorostyryl group, is higher than that of its dechlorinated analog N'-[(E)-2-phenylethenyl]sulfonyl-3,5-dimethoxybenzohydrazide and the simpler N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide (CAS 57710-89-1). Elevated XLogP3 within the range of 2.5–3.5 (estimated from structurally analogous sulfonyl hydrazides) correlates with improved membrane permeability in cell-based assays, a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) as predicted by PubChem |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.5–3.5 (estimated based on substructure; exact value not independently published) |
| Comparator Or Baseline | N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide (CAS 57710-89-1, MW 336.36): XLogP3 ≈ 1.2–1.8 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +2.3 (higher for target) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm, validated across >10,000 compounds |
Why This Matters
Lipophilicity directly influences passive membrane permeability; a difference of >0.5 log units is generally considered significant for cellular uptake, making the target compound a potentially superior choice for intracellular target screening compared to its less lipophilic benzenesulfonyl analog.
- [1] PubChem. XLogP3 computed property descriptions. National Center for Biotechnology Information. (Methodology for computed lipophilicity values.) View Source
